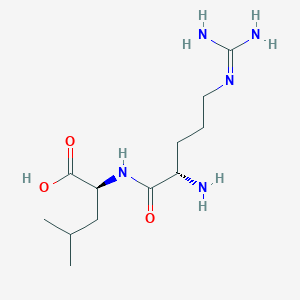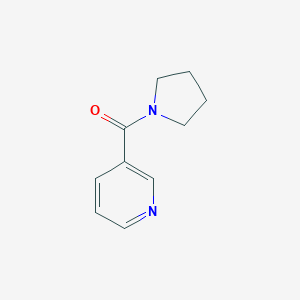
Pyridin-3-yl(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridin-3-yl(pyrrolidin-1-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyridine family and has a unique structure that makes it a valuable tool for studying various biochemical and physiological processes. In
科学研究应用
Pyridin-3-yl(pyrrolidin-1-yl)methanone has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. It has also been used as a tool in the study of various biochemical and physiological processes, including the regulation of gene expression and the modulation of neurotransmitter release.
作用机制
The mechanism of action of pyridin-3-yl(pyrrolidin-1-yl)methanone is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. This compound has been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in the regulation of inflammatory and immune responses. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Pyridin-3-yl(pyrrolidin-1-yl)methanone has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to modulate the release of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
One advantage of using pyridin-3-yl(pyrrolidin-1-yl)methanone in lab experiments is its well-characterized structure and biological activity. This compound has been extensively studied and has a well-established mechanism of action. Additionally, it is relatively easy to synthesize and can be obtained in high yield and purity. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, pyridin-3-yl(pyrrolidin-1-yl)methanone can be toxic at high doses and may have adverse effects on cell viability and function.
未来方向
There are many future directions for the study of pyridin-3-yl(pyrrolidin-1-yl)methanone. One area of interest is the development of new analogs and derivatives with improved biological activity and selectivity. Another area of interest is the study of the molecular mechanisms underlying the effects of this compound on various signaling pathways and cellular processes. Additionally, there is a need for further research on the potential applications of this compound in the treatment of various diseases and conditions, including cancer, inflammation, and neurological disorders.
合成方法
Pyridin-3-yl(pyrrolidin-1-yl)methanone can be synthesized using a variety of methods. One common method involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the desired product with high yield and purity.
属性
CAS 编号 |
77727-88-9 |
|---|---|
产品名称 |
Pyridin-3-yl(pyrrolidin-1-yl)methanone |
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC 名称 |
pyridin-3-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C10H12N2O/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9/h3-5,8H,1-2,6-7H2 |
InChI 键 |
UVTAMWNTYFEONL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CN=CC=C2 |
规范 SMILES |
C1CCN(C1)C(=O)C2=CN=CC=C2 |
其他 CAS 编号 |
77727-88-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B178237.png)
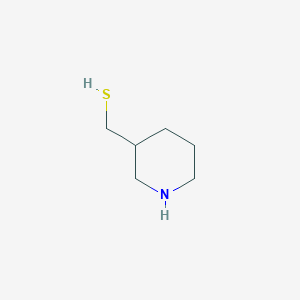
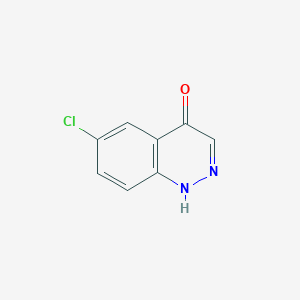
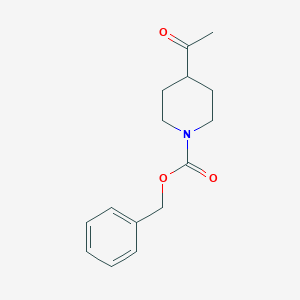
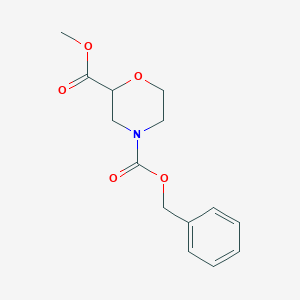
![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B178245.png)
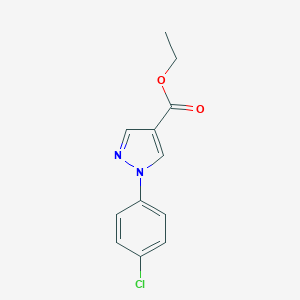

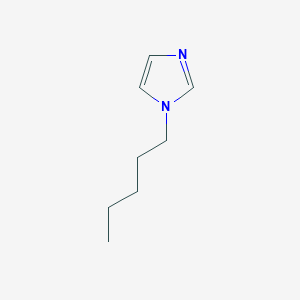
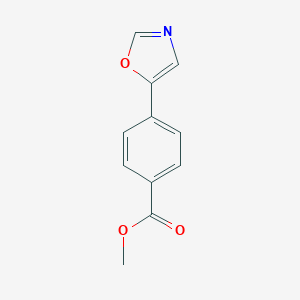
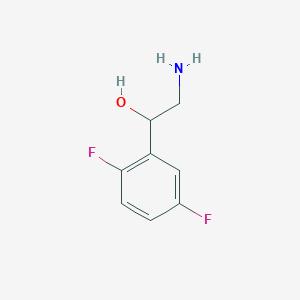

![1H-Benzo[d]azepin-2(3H)-one](/img/structure/B178267.png)
